Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320266
InChI: InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3
SMILES:
Molecular Formula: C12H15BrO3
Molecular Weight: 287.15 g/mol

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate

CAS No.:

Cat. No.: VC18320266

Molecular Formula: C12H15BrO3

Molecular Weight: 287.15 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate -

Specification

Molecular Formula C12H15BrO3
Molecular Weight 287.15 g/mol
IUPAC Name ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
Standard InChI InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3
Standard InChI Key LJMQDDNLWXHVJW-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(C1=CC(=C(C=C1)Br)C)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate, reflects its core structure:

  • A benzene ring substituted with a bromine atom at the meta-position and a methyl group at the para-position.

  • A 3-hydroxypropanoate side chain esterified with an ethyl group.

The molecular formula is C₁₂H₁₅BrO₃, with a molar mass of 287.15 g/mol . Key identifiers include:

  • InChIKey: WULPWEWNSJDRHU-UHFFFAOYSA-N

  • SMILES: CCOC(=O)CC(C1=CC(=C(C=C1)C)Br)O

  • CAS Registry: 1599986-46-5 .

Table 1: Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₅BrO₃
Molar Mass (g/mol)287.15
Boiling Point (°C)418.2 (predicted)
Density (g/cm³)1.379 (predicted at 20°C)
pKa13.26 (predicted)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via acid-catalyzed esterification:

  • Reactants: 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoic acid and ethanol.

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid.

  • Conditions: Reflux (70–80°C) under anhydrous conditions for 6–8 hours.

The reaction mechanism involves nucleophilic acyl substitution, where the hydroxyl group of the acid attacks the electrophilic carbonyl carbon of ethanol, facilitated by protonation of the carbonyl oxygen.

Industrial Manufacturing

Continuous flow reactors are employed for scalability, offering advantages over batch processes:

  • Precision: Real-time monitoring of temperature (70±2°C) and pressure (1–2 atm).

  • Yield Optimization: >90% conversion efficiency due to reduced side reactions.

Chemical Reactivity and Derivatives

Functional Group Transformations

The compound undergoes three primary reactions:

Oxidation

  • Reagent: KMnO₄ in acidic medium.

  • Product: Ethyl 3-(3-bromo-4-methylphenyl)-3-oxopropanoate.

Reduction

  • Reagent: LiAlH₄ in anhydrous ether.

  • Product: 3-(3-Bromo-4-methylphenyl)-1,3-propanediol.

Nucleophilic Substitution

  • Reagent: Amines (e.g., NH₃) or thiols (e.g., HSCH₂CH₂SH) in NaOH.

  • Product: Ethyl 3-(3-amino-4-methylphenyl)-3-hydroxypropanoate or thiol derivatives.

Table 2: Reaction Pathways and Outcomes

Reaction TypeReagents/ConditionsMajor Product
OxidationKMnO₄, H₂SO₄3-Oxopropanoate derivative
ReductionLiAlH₄, ether1,3-Propanediol
SubstitutionNH₃/NaOH or HSCH₂CH₂SHAmino- or mercapto-substituted analogs

Applications in Research and Industry

Organic Synthesis

The compound serves as a versatile intermediate for:

  • Pharmaceuticals: Synthesis of nonsteroidal anti-inflammatory drug (NSAID) precursors.

  • Agrochemicals: Building block for brominated pesticides .

Biological Studies

  • Enzyme Inhibition: The hydroxyl and bromine groups facilitate binding to cyclooxygenase-2 (COX-2), mimicking NSAID activity.

  • Antiviral Potential: Structural analogs exhibit anti-cytomegalovirus activity at IC₅₀ < 10 µM, suggesting therapeutic promise.

Material Science

  • Liquid Crystals: Bromine’s polarizability enhances mesophase stability in display technologies .

ParameterSpecificationSource
Storage Temperature2–8°C (under inert gas)
PPEGloves, goggles, lab coat
DisposalIncineration at 1,200°C

Comparative Analysis with Structural Analogs

Table 4: Analog Comparison

CompoundMolecular FormulaKey Functional GroupsApplications
Ethyl 3-(3-Cl-4-MePh)-3-OH-propanoateC₁₂H₁₅ClO₃Cl, OH, esterCOX-2 inhibition
Ethyl 3-(3-Br-4-EtPh)-3-OH-propanoateC₁₃H₁₇BrO₃Br, OH, esterLiquid crystal precursors
Methyl 3-(3-Br-4-MePh)-3-O-propanoateC₁₁H₁₃BrO₃Br, ketone, esterAntiviral agent development

The bromine atom in Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate enhances electrophilic reactivity compared to chloro analogs, while the ethyl ester group improves lipid solubility over methyl variants .

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